Odulimomab

Kidney transplantation Delayed graft function Induction immunosuppression

Odulimomab (CAS 159445-64-4), also known as anti-LFA-1 monoclonal antibody 25.3, is a murine IgG1 monoclonal antibody directed against the CD11a alpha chain of lymphocyte function-associated antigen 1 (LFA-1). Developed jointly by Immunotech and Sanofi Genzyme, this CD11a antagonist functions by blocking the LFA-1/ICAM-1 interaction essential for T-cell adhesion, activation, and migration.

Molecular Formula C11H20O
Molecular Weight 0
CAS No. 159445-64-4
Cat. No. B1169742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdulimomab
CAS159445-64-4
Molecular FormulaC11H20O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odulimomab (159445-64-4) Procurement Guide: Murine Anti-LFA-1 mAb for Transplant Immunosuppression Research


Odulimomab (CAS 159445-64-4), also known as anti-LFA-1 monoclonal antibody 25.3, is a murine IgG1 monoclonal antibody directed against the CD11a alpha chain of lymphocyte function-associated antigen 1 (LFA-1) [1]. Developed jointly by Immunotech and Sanofi Genzyme, this CD11a antagonist functions by blocking the LFA-1/ICAM-1 interaction essential for T-cell adhesion, activation, and migration [2]. Originally investigated for preventing transplant rejection and treating graft-versus-host disease, Odulimomab reached marketed status for GvHD in France and for renal transplant rejection [3]. While development for delayed graft function was discontinued, the compound remains a valuable research tool for studying LFA-1 blockade mechanisms and ischemia-reperfusion injury models [4].

Odulimomab (159445-64-4) Comparator Analysis: Why rATG and Isotype Controls Are Not Interchangeable


In procurement decisions for transplant immunosuppression research reagents, assuming functional equivalence between Odulimomab and broadly immunosuppressive alternatives such as rabbit antithymocyte globulin (rATG) would be scientifically invalid. Unlike rATG, which is a polyclonal antibody preparation targeting multiple T-cell antigens with broad lymphocyte depletion, Odulimomab exerts a specific, non-depleting blockade of the LFA-1 adhesion pathway [1]. Furthermore, standard murine IgG1 isotype controls lack the CD11a-binding specificity required for LFA-1 functional blockade, as demonstrated in primate renal ischemia-reperfusion models where isotype controls failed to produce the renal function improvements observed with Odulimomab treatment [2]. The following quantitative evidence demonstrates that Odulimomab confers distinct experimental outcomes that cannot be replicated by off-target antibody substitution.

Odulimomab (159445-64-4) Quantitative Differentiation Evidence: Head-to-Head Data vs rATG, Isotype Control, and Untreated Baseline


Post-Transplantation Dialysis Requirement: Odulimomab vs rATG in First Kidney Transplant Recipients

In a multicenter randomized open trial of 101 first kidney transplant recipients, Odulimomab (anti-LFA-1 mAb) demonstrated a 46% relative reduction in post-transplantation dialysis requirement compared with rabbit antithymocyte globulin (rATG), indicating superior short-term renal function recovery [1].

Kidney transplantation Delayed graft function Induction immunosuppression

Serum Creatinine Improvement: Odulimomab vs IgG1 Isotype Control in Primate Renal Ischemia-Reperfusion Model

In a Macaca cynomolgus primate model of renal ischemia-reperfusion injury, Odulimomab treatment produced a significant improvement in renal function compared to an IgG1 isotype control at 72 hours post-reperfusion following 2 hours of cold ischemia [1].

Ischemia-reperfusion injury Renal transplantation Primate model

Clinical Tolerability: Odulimomab vs rATG in First Kidney Transplantation

In the same randomized multicenter trial of 101 first kidney transplant recipients, Odulimomab (anti-LFA-1 mAb) demonstrated superior clinical tolerability compared with rATG as induction therapy [1].

Kidney transplantation Induction therapy Safety and tolerability

Hepatic Reperfusion Injury Attenuation: Odulimomab vs Untreated Control in Primate Liver Ischemia Model

In a Cynomolgus monkey model of total hepatic ischemia, Odulimomab treatment significantly attenuated liver reperfusion injury as measured by LDH levels compared to untreated controls [1].

Liver ischemia-reperfusion Transplantation LDH reduction

Cellular Infiltrate Reduction in Renal Allograft Biopsies: Odulimomab vs CsA Triple Therapy

In patients with sustained transplant function, renal allograft biopsies from Odulimomab-treated recipients were free of cellular infiltrate, whereas CsA triple therapy patients exhibited the expected interstitial infiltrates associated with delayed graft function [1].

Kidney transplantation Allograft biopsy Cellular infiltrate

Target Specificity: Odulimomab CD11a Selectivity vs Broader LFA-1 Family Antagonism

Odulimomab binds specifically to the CD11a (alpha L) subunit of LFA-1, distinguishing it from other anti-LFA-1 antibodies and integrin antagonists that may exhibit broader cross-reactivity with related beta-2 integrin family members [1].

CD11a LFA-1 Integrin selectivity

Odulimomab (159445-64-4) Procurement-Relevant Application Scenarios in Transplant and Immunology Research


Renal Ischemia-Reperfusion Injury Research Requiring Primate Model Validation

Odulimomab is the only anti-LFA-1 monoclonal antibody with published quantitative efficacy data in a validated Macaca cynomolgus renal ischemia-reperfusion model, demonstrating significant improvement in renal function at 72 hours post-reperfusion compared to IgG1 isotype control following 2 hours of cold ischemia [1]. Researchers seeking a CD11a antagonist with primate model validation data for ischemia-reperfusion studies should prioritize this compound over untested anti-LFA-1 alternatives.

Transplant Induction Protocol Development Focused on Renal Function Preservation

In clinical trial settings, Odulimomab reduced post-transplantation dialysis requirement to 19% compared with 35% for rATG [1]. This 46% relative risk reduction for dialysis is directly attributable to Odulimomab's mechanism of blocking LFA-1-mediated leukocyte adhesion and transendothelial migration, which attenuates ischemia-reperfusion injury without causing the profound lymphocyte depletion associated with polyclonal ATG preparations .

Graft-versus-Host Disease Research and Bone Marrow Transplantation

Odulimomab has been reported effective in the treatment of steroid-resistant graft-versus-host disease and appears to increase engraftment rates in children receiving non-identical bone marrow grafts [1]. As a marketed product for GvHD in France , Odulimomab represents a clinically validated anti-LFA-1 approach distinct from other CD11a antagonists (e.g., efalizumab) that were primarily developed for autoimmune dermatologic conditions rather than transplantation settings .

Hepatic Transplantation and Liver Ischemia-Reperfusion Studies

Odulimomab's demonstrated 40% reduction in post-ischemia LDH levels (1039 ± 101 U/l treated vs 1730 ± 353 U/l control, p=0.048) in a Cynomolgus monkey hepatic ischemia model [1] positions this antibody as the anti-LFA-1 agent of choice for liver transplantation research. This organ-specific efficacy data distinguishes Odulimomab from other LFA-1 antagonists that lack published hepatic protection data in primate models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odulimomab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.